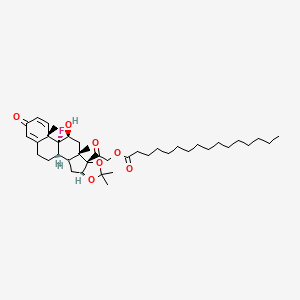

Triamcinolone acetonide 21-palmitate

Description

Properties

CAS No. |

92626-27-2 |

|---|---|

Molecular Formula |

C40H61FO7 |

Molecular Weight |

672.9 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] hexadecanoate |

InChI |

InChI=1S/C40H61FO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(45)46-27-33(44)40-34(47-36(2,3)48-40)25-31-30-21-20-28-24-29(42)22-23-37(28,4)39(30,41)32(43)26-38(31,40)5/h22-24,30-32,34,43H,6-21,25-27H2,1-5H3/t30-,31-,32-,34+,37-,38-,39-,40+/m0/s1 |

InChI Key |

DZQIYNZZUKIZNS-RCFDOMGHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

Synonyms |

TCA 21-P triamcinolone acetonide 21-palmitate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Triamcinolone Acetonide 21 Palmitate

Crafting the Core: Synthesis Pathways for Triamcinolone (B434) Acetonide Precursors

The synthesis of the foundational molecule, triamcinolone acetonide, often commences from well-known corticosteroids such as prednisolone or its derivatives. This transformation is a testament to the versatility of steroid chemistry, involving a sequence of reactions that introduce key functional groups and stereochemistry.

A Journey from Prednisolone: Multi-Step Conversions

The conversion of prednisolone derivatives to triamcinolone acetonide is a complex undertaking that necessitates a series of strategic chemical modifications. A common starting material for this process is prednisolone acetate. The synthetic route involves a cascade of reactions designed to introduce a 16α-hydroxyl group, a 9α-fluoro atom, and protect the 16α and 17α-hydroxyl groups as an acetonide.

One patented method begins with prednisone acetate, which undergoes an initial elimination reaction to form a key intermediate. This is followed by a sequence of oxidation, condensation, reduction, a second elimination, hydrolysis, epoxidation, and finally, fluorination to yield triamcinolone acetonide. scielo.brgoogle.comscielo.br This pathway is designed to be economically viable and suitable for industrial-scale production by utilizing relatively inexpensive starting materials and reactions that are readily achievable. scielo.brgoogle.com

A novel synthetic route has also been reported starting from prednisolone, which is first acetylated at the 21-hydroxyl position. britannica.com This is followed by the elimination of the 11-hydroxyl group using phosphorus pentachloride and the 17-hydroxyl group with N-chlorosuccinimide/SO2 to yield pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate. britannica.com This intermediate is then subjected to oxidation with potassium permanganate, nucleophilic addition, and hydrolysis of the 21-ester to form pregna-1,4,9(11)-triene-16a,17-[(1-methylethylidene)bis(oxy)]-21-hydroxyl-3,20-dione. britannica.com Subsequent reactions introduce the 9α-bromo and 11β-hydroxy groups, followed by epoxidation and substitution with hydrogen fluoride to afford the final triamcinolone acetonide. britannica.com

The Chemical Toolkit: A Symphony of Specific Reactions

The transformation of prednisolone derivatives into triamcinolone acetonide relies on a series of well-established and highly specific chemical reactions:

Oxidation: This reaction is crucial for introducing hydroxyl groups or modifying existing ones. For instance, in some synthetic routes, an oxidation step is employed to form a diol.

Condensation: The formation of the acetonide group, which protects the 16α and 17α-hydroxyl groups, is achieved through a condensation reaction with acetone, typically in the presence of an acid catalyst. scielo.br

Reduction: Selective reduction is often necessary to convert a ketone to a hydroxyl group with the correct stereochemistry.

Elimination: Elimination reactions are used to introduce double bonds into the steroid nucleus, a key step in forming reactive intermediates.

Epoxidation: The formation of an epoxide ring is a critical step in the introduction of the 9α-fluoro and 11β-hydroxyl groups.

Fluorination: The final introduction of the 9α-fluoro atom is typically achieved by the ring-opening of an epoxide with a fluoride source, such as hydrogen fluoride. scielo.brscielo.br

These reactions are carefully sequenced and controlled to achieve the desired transformations while minimizing the formation of byproducts.

The Final Touch: Palmitoylation of Triamcinolone Acetonide at the 21-Hydroxyl Group

With the triamcinolone acetonide precursor in hand, the final step is the attachment of the long-chain fatty acid, palmitic acid, to the 21-hydroxyl group. This esterification process enhances the lipophilicity of the molecule.

Forging the Ester Bond: Reaction Conditions and Reagents for Esterification

The esterification of triamcinolone acetonide is typically carried out by reacting it with an activated form of palmitic acid, such as palmitoyl chloride. This reaction is generally performed in the presence of an inert, dry organic solvent. Common solvents for this type of reaction include N,N-dimethylformamide, dioxane, and tetrahydrofuran. commonorganicchemistry.com

To facilitate the reaction and neutralize the hydrogen chloride byproduct, a base is employed. Anhydrous pyridine is a frequently used base, which can also serve as a solvent. commonorganicchemistry.com The reaction temperature is typically maintained between 10 and 50°C. commonorganicchemistry.com

A general procedure involves dissolving triamcinolone acetonide in a mixture of the chosen solvent and pyridine. commonorganicchemistry.com A solution of palmitoyl chloride in the same solvent is then added, and the mixture is allowed to react for several hours at room temperature. commonorganicchemistry.com Upon completion, the reaction mixture is worked up to isolate the crude triamcinolone acetonide 21-palmitate, which is then purified.

Maximizing the Outcome: Optimization Strategies for Yield and Purity

Optimizing the esterification reaction is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. Several factors can be adjusted to achieve this:

Stoichiometry of Reactants: The molar ratio of triamcinolone acetonide to the acylating agent (palmitoyl chloride) is a critical parameter. Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to the formation of byproducts and complicate purification.

Catalyst/Base: The choice and concentration of the base can significantly influence the reaction rate and yield. Stronger, non-nucleophilic bases may be employed to improve the efficiency of the reaction.

Reaction Temperature and Time: The reaction temperature affects the rate of the esterification. Higher temperatures can increase the reaction rate but may also promote side reactions. The optimal temperature and reaction time must be determined experimentally to achieve the best balance between reaction completion and purity.

Purification Techniques: After the reaction, the crude product needs to be purified to remove unreacted starting materials, the acylating agent, and any byproducts. Common purification methods for steroid esters include recrystallization from a suitable solvent or solvent mixture, and column chromatography. quora.com The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Verifying the Structure: Characterization of Synthetic Intermediates and Final Product

Throughout the synthesis of this compound, it is essential to characterize the various intermediates and the final product to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

A study focused on identifying impurities in triamcinolone acetonide palmitate utilized a range of analytical techniques. High-performance liquid chromatography with a diode array detector (HPLC-DAD) and liquid chromatography-mass spectrometry (HPLC-MS) were used to separate and identify impurities. google.com The structures of the impurities, which were found to be the myristate and stearate esters of triamcinolone acetonide, were confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). google.com These same techniques are invaluable for the characterization of the desired this compound and its synthetic precursors.

Table 1: Spectroscopic and Chromatographic Data for Triamcinolone Acetonide and its 21-Acetate Derivative

| Compound | Analytical Technique | Key Observations |

| Triamcinolone Acetonide | ¹H-NMR (CDCl₃, 300MHz) | δ: 6.91 (d, 1H), 6.28 (d, 1H), 6.02 (s, 1H), 5.14 (s, 2H), 4.06 (t, 1H), 3.59 (d, 1H), 3.43 (m, 1H), 2.14 (s, 3H) google.com |

| IR (KBr, ν/cm⁻¹) | 3347, 2950, 1754, 1734, 1668, 1593, 1375, 1238, 1078, 1060, 900, 881, 844 google.com | |

| HPLC Purity | >99% google.com | |

| Triamcinolone Acetonide 21-Acetate | ¹H-NMR (CDCl₃, 300MHz) | δ: 6.95 (d, 1H), 6.40 (d, 1H), 6.12 (s, 1H), 5.24 (s, 2H), 4.10 (t, 1H), 3.68 (d, 1H), 3.43 (m, 1H), 2.21 (s, 3H) google.com |

| IR (KBr, ν/cm⁻¹) | 3340, 2950, 1750, 1730, 1660, 1603, 1378, 1240, 1082, 1059, 903, 885, 847 google.com | |

| HPLC Purity | >99% google.com |

The synthesis of this compound is a clear illustration of the precision and ingenuity of modern medicinal chemistry. Through a carefully orchestrated series of reactions and rigorous purification and characterization, a potent therapeutic agent is crafted from more common steroidal starting materials.

Spectroscopic Analysis (e.g., UV-Vis, FTIR)

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound and confirming its identity.

UV-Visible (UV-Vis) Spectroscopy

The ultraviolet absorption profile of this compound is primarily determined by the conjugated α,β-unsaturated ketone system within the steroid's A-ring (pregna-1,4-diene-3-one chromophore). Esterification at the C21 position does not significantly alter this chromophore. Consequently, the maximum absorption wavelength (λmax) for the palmitate ester is expected to be consistent with that of the parent compound, Triamcinolone Acetonide. In solvents like ethanol or methanol (B129727), this absorption maximum is typically observed at approximately 240 nm researchgate.netnihs.go.jpijsrst.com.

Interactive Table 1: UV-Vis Spectroscopic Data

| Parameter | Value | Solvent |

|---|

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the specific functional groups present in the this compound molecule. The spectrum would exhibit characteristic absorption bands from both the Triamcinolone Acetonide core and the attached palmitate moiety. Key expected peaks include the O-H stretch from the hydroxyl group, C=O stretches from the ketone and the new ester group, and C-F stretching vibrations nih.govresearchgate.net. The addition of the palmitate chain introduces strong C-H stretching bands from its long aliphatic structure. Analysis of related long-chain esters, such as the myristate and stearate derivatives, confirms the presence of these characteristic peaks bjmu.edu.cn.

Interactive Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3390 | O-H | Stretching vibration of the hydroxyl group |

| ~2850-2960 | C-H | Stretching vibrations from the palmitate alkyl chain |

| ~1740 | C=O | Stretching vibration of the palmitate ester carbonyl |

| ~1725 | C=O | Stretching vibration of the C20 ketone |

| ~1660 | C=C | Stretching vibration of the conjugated double bond |

| ~1120 | C-O-C | Asymmetric axial deformation in aliphatic esters |

Chromatographic Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the purity of this compound and for separating it from its parent compound, precursors, and other related impurities.

A highly sensitive and specific UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Triamcinolone Acetonide Palmitate (TAP) and its active metabolite, Triamcinolone Acetonide (TA) nih.gov. This technique provides excellent resolution and is suitable for purity assessment and pharmacokinetic studies. The method utilizes a C18 column with gradient elution, allowing for the effective separation of the lipophilic prodrug (TAP) from the more polar active drug (TA) nih.gov.

Common impurities that can be identified and quantified using these methods include other long-chain fatty acid esters of Triamcinolone Acetonide, such as the 21-myristate and 21-stearate esters, which may be present due to impurities in the palmitic acid raw material bjmu.edu.cn.

Interactive Table 3: UPLC-MS/MS Method for Purity Analysis

| Parameter | Conditions |

|---|---|

| Chromatography System | UPLC with tandem mass spectrometry (UPLC-MS/MS) |

| Column | C18 (e.g., Phenomenex Luna C18, 50 mm × 2.1mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Ammonia Solution nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Detection Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Monitored Ion Transitions (MRM) | TAP: m/z 673.5→397.3; TA: m/z 435.3→415.3 nih.gov |

This method demonstrates satisfactory specificity, sensitivity, and precision for quantifying Triamcinolone Acetonide Palmitate and separating it from potential impurities nih.gov.

Molecular and Cellular Pharmacodynamics of Triamcinolone Acetonide Active Moiety

Glucocorticoid Receptor Binding and Activation Mechanisms

In its inactive state, the glucocorticoid receptor (GR) resides primarily in the cytoplasm as part of a large multi-protein complex. nih.govnih.gov This complex includes chaperone proteins like heat shock protein 90 (hsp90), which maintain the receptor in a conformation that is ready for high-affinity ligand binding but is transcriptionally inactive. nih.govyoutube.com

As a lipophilic molecule, triamcinolone (B434) acetonide can diffuse across the cell membrane. libretexts.org Upon entering the cell, it binds with high affinity to the ligand-binding domain (LBD) of the cytoplasmic GR. patsnap.comnih.gov This binding event triggers a significant conformational change in the receptor protein. nih.govpatsnap.com The structural rearrangement causes the dissociation of the associated heat shock proteins and other chaperone molecules. nih.govwikipedia.org This unmasking of the receptor is a critical step in its activation. nih.gov X-ray crystallography and molecular dynamics studies have shown that potent glucocorticoids like triamcinolone acetonide enhance the stability of the receptor-ligand complex by increasing intramolecular contacts within the LBD. nih.gov

The conformational change induced by ligand binding exposes two nuclear localization signals (NLS) on the glucocorticoid receptor. nih.govwikipedia.org These signals facilitate the rapid transport of the activated triamcinolone acetonide-GR complex from the cytoplasm into the cell nucleus through the nuclear pore complex. nih.govpatsnap.comyoutube.com Once inside the nucleus, the complex is able to interact with DNA and other nuclear proteins to modulate gene expression. patsnap.compatsnap.com Studies have shown that triamcinolone acetonide can regulate the levels of the glucocorticoid receptor by decreasing the half-life of the activated nuclear form of the receptor. nih.gov

Genomic Mechanisms of Anti-Inflammatory Action

The primary mechanism by which triamcinolone acetonide exerts its anti-inflammatory effects is through the regulation of gene transcription. patsnap.comfrontiersin.org This genomic action can be broadly categorized into transactivation and transrepression.

Once in the nucleus, the triamcinolone acetonide-GR complex often forms a dimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comwikipedia.orgmedex.com.bd These GREs are located in the promoter regions of target genes. patsnap.comwikipedia.org The binding of the GR complex to GREs can either enhance (transactivation) or suppress (repression) the rate of transcription of these genes. nih.govnih.gov This interaction is dynamic, with the receptor cycling between bound and unbound states. nih.govnih.gov By binding to GREs, the GR can recruit coactivator or corepressor proteins, which in turn modify chromatin structure and influence the activity of RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. nih.govnih.gov

| Step | Description | Key Molecules Involved | Location |

|---|---|---|---|

| Ligand Binding | Triamcinolone acetonide binds to the inactive glucocorticoid receptor. | Triamcinolone Acetonide, Glucocorticoid Receptor (GR), Heat Shock Proteins (hsp90) | Cytoplasm |

| Conformational Change & Activation | Binding induces a structural change in the GR, causing dissociation of heat shock proteins. | Activated GR, Heat Shock Proteins | Cytoplasm |

| Nuclear Translocation | The activated steroid-receptor complex moves into the nucleus. | Activated GR Complex, Nuclear Pore Complex | Cytoplasm to Nucleus |

| DNA Binding (Transactivation) | The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA. | GR Complex, DNA (GREs), Coactivators | Nucleus |

| Protein-Protein Interaction (Transrepression) | The GR complex interacts with other transcription factors to repress their activity. | GR Complex, NF-κB, AP-1, Corepressors | Nucleus |

A key aspect of the anti-inflammatory action of triamcinolone acetonide is the transactivation of genes that code for anti-inflammatory proteins. patsnap.comwikipedia.org One of the most important of these is Lipocortin-1, also known as Annexin A1. patsnap.compatsnap.com The synthesis of Lipocortin-1 is induced by glucocorticoids. frontiersin.orgwikipedia.org This protein plays a crucial role in the anti-inflammatory cascade by inhibiting phospholipase A2. patsnap.comwikipedia.org Phospholipase A2 is a key enzyme responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is the precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.commedex.com.bd By blocking this pathway, triamcinolone acetonide effectively reduces the production of these inflammatory substances. patsnap.compatsnap.com Furthermore, Lipocortin-1 can inhibit various leukocyte inflammatory events. wikipedia.orgmedex.com.bd Studies have demonstrated that topical steroid application leads to the induction and translocation of Lipocortin-1 to the cell surface, which is associated with the anti-inflammatory effect. nih.gov

In addition to upregulating anti-inflammatory proteins, triamcinolone acetonide also suppresses inflammation by repressing the expression of pro-inflammatory genes. patsnap.com This process, known as transrepression, is a major mechanism for the anti-inflammatory effects of glucocorticoids. wikipedia.orgnih.gov Instead of directly binding to DNA, the activated GR complex interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.govoup.com NF-κB and AP-1 are key drivers of the inflammatory response, promoting the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-alpha), chemokines, and adhesion molecules. patsnap.comnih.govresearchgate.net By interfering with the function of these transcription factors, the triamcinolone acetonide-GR complex prevents them from activating their target genes, thus leading to a broad suppression of the inflammatory cascade. nih.govpnas.org This mechanism does not necessarily require the GR to bind to DNA. nih.gov

| Transcription Factor | Target Pro-Inflammatory Genes (Examples) | Effect of Triamcinolone Acetonide |

|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Cytokines (IL-1, IL-6, TNF-α), Adhesion Molecules (ICAM-1), Cyclooxygenase-2 (COX-2) | Inhibition of transcription, leading to reduced inflammation. patsnap.compatsnap.comnih.gov |

| Activator Protein-1 (AP-1) | Cytokines, Metalloproteinases | Inhibition of transcription, contributing to anti-inflammatory effects. nih.govoup.com |

Non-Genomic Mechanisms of Action

Beyond the classical genomic pathway that involves nuclear receptors and gene transcription, glucocorticoids like triamcinolone acetonide can also elicit rapid, non-genomic effects. frontiersin.orgmdpi.com These actions are typically initiated within minutes of the steroid becoming available in the cytosol and are often insensitive to inhibitors of gene transcription and translation. mdpi.com

Non-genomic mechanisms can be mediated by membrane-bound glucocorticoid receptors (mGRs), which belong to the G protein-coupled receptor family. frontiersin.org Activation of these receptors can trigger a variety of intracellular signaling cascades. frontiersin.org While much of the research into non-genomic actions has focused on other tissues, these pathways are recognized as a diversifying mode of glucocorticoid action that can influence a wide range of cellular functions, including ion transport and cell contraction, in a tissue-specific manner. frontiersin.orgmdpi.com These rapid effects are thought to dissipate quickly once the hormone is cleared from circulation, in contrast to the more sustained genomic actions. mdpi.com

Cellular Pathway Modulation

The anti-inflammatory effects of triamcinolone acetonide are a result of its ability to modulate several key cellular pathways involved in the inflammatory response.

A central mechanism of triamcinolone acetonide's anti-inflammatory action is the inhibition of phospholipase A2 (PLA2). youtube.comyoutube.com PLA2 is a critical enzyme that liberates arachidonic acid from the cell's membrane phospholipids (B1166683). youtube.comyoutube.comresearchgate.net By inhibiting PLA2, triamcinolone acetonide effectively prevents the formation of arachidonic acid, which is the precursor for a cascade of inflammatory mediators. youtube.comyoutube.com This inhibition is a key step that differentiates the action of steroids from non-steroidal anti-inflammatory drugs (NSAIDs), which act further down the pathway. youtube.com The inhibition of PLA2 is considered a central point of control in the inflammatory process, as it blocks the synthesis of multiple classes of inflammatory mediators. nih.gov

By blocking the release of arachidonic acid, triamcinolone acetonide consequently attenuates the biosynthesis of both leukotrienes and prostaglandins. youtube.comyoutube.com Arachidonic acid is metabolized via two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which leads to the formation of leukotrienes. youtube.comyoutube.comresearchgate.net Prostaglandins and leukotrienes are potent inflammatory mediators involved in processes such as vasodilation, increased vascular permeability, and chemotaxis. youtube.com Therefore, the inhibition of their synthesis is a crucial aspect of the anti-inflammatory effect of triamcinolone acetonide. youtube.comyoutube.com

Preclinical studies have revealed that triamcinolone acetonide can significantly influence macrophage activation and phenotype. nih.govnih.gov In a rat model of osteoarthritis, intra-articular injections of triamcinolone acetonide were found to potently induce a specific macrophage phenotype characterized by the expression of CD163 and folate receptor β (FRβ). nih.gov These markers are associated with M2 macrophages, which are generally considered to have anti-inflammatory and tissue-reparative functions. nih.gov In vitro experiments confirmed that triamcinolone acetonide strongly induced the differentiation of monocytes towards these CD163+ and FRβ+ macrophages. nih.gov Furthermore, these triamcinolone acetonide-stimulated M2 macrophages showed increased messenger RNA (mRNA) expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This suggests that triamcinolone acetonide may exert some of its therapeutic effects by polarizing macrophages towards an anti-inflammatory phenotype. nih.gov

Data Tables

Table 1: Effect of Triamcinolone Acetonide on Cellular Processes

| Cellular Process | Effect of Triamcinolone Acetonide | Key Molecules Involved |

| Inflammation | Inhibition | Phospholipase A2, Arachidonic Acid, Pro-inflammatory Cytokines |

| Immune Cell Migration | Inhibition | ICAM-1, bFGF |

| Macrophage Polarization | Induction of Anti-inflammatory Phenotype | CD163, FRβ, IL-10 |

Table 2: Impact of Triamcinolone Acetonide on Inflammatory Mediators

| Mediator Class | Specific Examples | Effect of Triamcinolone Acetonide |

| Cytokines | TNF-α, IL-1β, IL-6 | Suppression |

| Eicosanoids | Prostaglandins, Leukotrienes | Attenuated Biosynthesis |

Influence on Fibroblast Proliferation and Adhesion in Scar Tissue Models

Triamcinolone acetonide, the active moiety of Triamcinolone acetonide 21-palmitate, exerts a significant influence on the behavior of fibroblasts, particularly in the context of hypertrophic scars and keloids. Research has demonstrated that this corticosteroid can modulate fibroblast proliferation, migration, and adhesion, which are key cellular processes in the formation of scar tissue.

Studies utilizing in vitro models with human hypertrophic scar fibroblasts (hHSFs) have shown that triamcinolone acetonide suppresses their proliferation in a dose-dependent manner. cellmolbiol.orgnih.govresearchgate.net This anti-proliferative effect is crucial in managing pathological scars, which are characterized by excessive fibroblast activity and collagen deposition. nih.govnih.gov The mechanism behind this includes an anti-mitotic effect on fibroblasts, which slows down the rate of cell division and new collagen formation. nih.gov

Furthermore, triamcinolone acetonide has been found to inhibit the invasion and migration of hHSFs. cellmolbiol.orgnih.govcellmolbiol.org This is significant as the migration of fibroblasts to the wound site is a critical step in the healing process that can become dysregulated in pathological scarring. By impeding this process, triamcinolone acetonide helps to control the excessive tissue remodeling that leads to hypertrophic and keloid scars.

The influence of triamcinolone acetonide also extends to the expression of key proteins involved in scar formation. Research has consistently shown a dose-dependent reduction in the protein and mRNA expression levels of Collagen Type I (COL1), Collagen Type III (COL3), and alpha-smooth muscle actin (α-SMA) in scar tissue treated with triamcinolone acetonide. cellmolbiol.orgnih.govresearchgate.net These proteins are established biomarkers for hypertrophic scar fibroblasts. cellmolbiol.org

In addition to its effects on proliferation and protein expression, triamcinolone acetonide plays a role in modulating growth factors that are pivotal in scar pathogenesis. It has been shown to decrease the levels of Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor-1 (IGF-1) in scar tissues. nih.gov TGF-β, in particular, is known to stimulate collagen production in keloid fibroblasts. nih.gov In vitro studies have further demonstrated that triamcinolone acetonide can prevent the hypoxia-induced increase in TGF-β1, which is a factor that promotes the conversion of fibroblasts to an adhesion phenotype. nih.gov

The table below summarizes the dose-dependent effect of triamcinolone acetonide on key scar biomarkers in an in vivo mouse model.

Table 1: Effect of Triamcinolone Acetonide on Scar Biomarker Expression in a Mouse Model

| Treatment Group | COL1 Protein Expression (Relative to Control) | COL3 Protein Expression (Relative to Control) | α-SMA Protein Expression (Relative to Control) |

|---|---|---|---|

| Control | 1.00 | 1.00 | 1.00 |

| Low Dose TA | ~0.80 | ~0.75 | ~0.85 |

| Medium Dose TA | ~0.60 | ~0.55 | ~0.65 |

| High Dose TA | ~0.40 | ~0.35 | ~0.45 |

Data is estimated from graphical representations in the source material and presented as an approximation of the relative decrease in protein expression compared to the control group. researchgate.net

In vitro studies on human hypertrophic scar fibroblasts further corroborate these findings, demonstrating a clear concentration-dependent suppression of fibroblast proliferation.

Table 2: In Vitro Effect of Triamcinolone Acetonide on Human Hypertrophic Scar Fibroblast Proliferation

| Triamcinolone Acetonide Concentration | Proliferation Rate (Relative to Control) |

|---|---|

| Control | 100% |

| Low Concentration | Decreased |

| Medium Concentration | Significantly Decreased |

| High Concentration | Markedly Decreased |

This table represents a qualitative summary of the dose-dependent inhibitory effect observed in cell proliferation assays. cellmolbiol.orgresearchgate.net

Pharmacokinetic Principles and Biotransformation of Triamcinolone Acetonide 21 Palmitate in Preclinical Models

Prodrug Hydrolysis and Conversion to Triamcinolone (B434) Acetonide

The conversion of the inactive prodrug, triamcinolone acetonide 21-palmitate, into the pharmacologically active triamcinolone acetonide is a critical step mediated by esterase enzymes present in the body.

In preclinical models, the primary mechanism for the bioconversion of this compound is enzymatic hydrolysis facilitated by plasma esterases. nih.govscilit.com Studies in rats have demonstrated that these enzymes, which are abundant in rodent plasma, are highly effective at cleaving the ester bond of the prodrug. nih.gov This rapid hydrolysis in the bloodstream initiates the release of the active triamcinolone acetonide. The significant esterase activity in rodent plasma is a known factor that can lead to high degradation rates of ester prodrugs. nih.gov This process is presumed to be the main pathway for drug release into the systemic circulation following administration. nih.gov

The stability and rate of conversion of this compound have been quantified in various biological media. In vitro investigations measuring the degradation of the prodrug and the corresponding formation of triamcinolone acetonide have provided key kinetic data. The hydrolysis of this compound follows pseudo-first-order kinetics in aqueous solutions. nih.govscilit.com

A study evaluating its stability in rat plasma and liver homogenate at 37°C found that the hydrolysis half-life in 100% rat plasma at a pH of 7.4 was 17.53 ± 6.85 hours. nih.govscilit.com This confirms that the conversion is a sustained process, allowing the prodrug to act as a reservoir for the gradual release of the active drug. nih.govscilit.com The compound is most stable in the pH range of 5.0 to 9.0. nih.govscilit.com

Interactive Table: In Vitro Hydrolysis of this compound

| Biological Matrix | Key Finding | Value | Citation |

| Rat Plasma (100%) | Hydrolysis Half-Life (t½) at pH 7.4 | 17.53 ± 6.85 hours | nih.gov, scilit.com |

| Aqueous Solutions | Stable pH Range | 5.0 - 9.0 | nih.gov, scilit.com |

| Aqueous Solutions | Hydrolysis Kinetics | Pseudo-first-order | nih.gov, scilit.com |

Preclinical Pharmacokinetic Profiles of this compound

The pharmacokinetic behavior of this compound in animal models is influenced by its formulation and route of administration, which in turn affects its absorption and distribution.

The absorption of this compound has been investigated following various administration routes in preclinical studies. After repeated intravenous administration of a lipid emulsion formulation to beagle dogs, both the prodrug and the active metabolite, triamcinolone acetonide, were successfully quantified in plasma, indicating systemic absorption and conversion. nih.gov In rats, when formulated into lipid nanospheres and administered intravenously, the prodrug demonstrated improved pharmacokinetic parameters compared to a lipid microsphere formulation. nih.gov

Subcutaneous implantation of microsphere formulations containing triamcinolone acetonide in rats has also been studied to understand in vivo release mechanisms. nih.gov These studies show that the local environment at the administration site significantly influences the rate of drug release and polymer degradation, which are key aspects of absorption from a depot formulation. nih.gov

Formulation plays a critical role in the tissue distribution and retention of this compound. A study in rats using a lipid nanosphere (LN) formulation of the prodrug reported reduced tissue distribution compared to a lipid microsphere (LM) formulation. nih.gov Specifically, the concentration of the prodrug in the spleen was lower for the LN formulation, and unlike the LM formulation, the LN formulation was not detected in the liver. nih.gov This reduced uptake by eliminating organs is associated with slower clearance and an increased residence time in the plasma. nih.gov The optimized lipid nanospheres showed a 4.5-fold higher plasma concentration and a 10-fold greater area under the curve (AUC₀₋t) than the lipid microspheres, highlighting the impact of the delivery system on pharmacokinetics. nih.gov

Interactive Table: Pharmacokinetic Parameters of TAP Formulations in Rats

| Formulation | Cmax (Relative) | AUC₀₋t (Relative) | Key Distribution Finding | Citation |

| TAP-Lipid Nanospheres (TAP-LN) | 4.5-fold higher than TAP-LM | 10-fold higher than TAP-LM | Not detected in the liver | nih.gov |

| TAP-Lipid Microspheres (TAP-LM) | Baseline | Baseline | Detected in the liver and higher concentration in the spleen than TAP-LN | nih.gov |

Elimination Kinetics and Half-Life Determination in Animal Studies

The elimination kinetics of this compound (TAP), a lipophilic prodrug of the corticosteroid triamcinolone acetonide (TA), are fundamentally characterized by its conversion to the active parent drug and the subsequent clearance of both compounds. Preclinical studies in animal models have been crucial in elucidating these processes.

A key aspect of TAP's elimination is its hydrolysis to TA. In vitro studies using rat plasma have demonstrated that TAP is hydrolyzed by plasma esterases. The hydrolysis half-life of TAP in 100% rat plasma at 37°C and pH 7.4 was determined to be 17.53 ± 6.85 hours. This indicates that TAP can act as a sustained-release prodrug, gradually converting to the active TA in the bloodstream. The study also suggested a minor role for liver esterases in this conversion process.

A long-term pharmacokinetic study in beagle dogs following repeated intravenous administration of a TAP lipid emulsion provided in vivo insights into its elimination. While specific elimination half-life values for TAP from this study are not detailed in the available literature, the methodology was established for the simultaneous determination of both TAP and its active metabolite, TA, in plasma. avma.org This allows for a comprehensive understanding of the exposure to both the prodrug and the active moiety over time. The study successfully monitored the plasma concentrations of TAP and TA over a 28-day period, confirming the long-acting nature of this formulation. avma.org

Interactive Table: In Vitro Hydrolysis Half-Life of this compound

| Preclinical Model | Matrix | Half-Life (t½) |

| Rat | 100% Plasma | 17.53 ± 6.85 hours |

Comparative Pharmacokinetics with Triamcinolone Acetonide (Parent Drug) in Preclinical Studies

The pharmacokinetic profile of this compound (TAP) is distinct from that of its parent drug, triamcinolone acetonide (TA), primarily due to its nature as a long-acting prodrug. Preclinical studies have been designed to compare these two compounds directly, highlighting the advantages of the esterified form for sustained drug delivery.

A pivotal study in beagle dogs involved the intravenous administration of a TAP lipid emulsion, with the simultaneous measurement of both TAP and the resulting TA concentrations in plasma. avma.org This study design allows for a direct comparison of the pharmacokinetic parameters of the prodrug and the active drug in the same animal model. The research confirmed that after administration, TAP is converted to TA, leading to sustained plasma levels of the active corticosteroid. avma.org This demonstrates the "flip-flop" kinetics often seen with long-acting prodrugs, where the apparent elimination rate of the parent drug is controlled by the slower formation rate from the prodrug.

When comparing the pharmacokinetics of TAP to what is known about TA from other preclinical studies, the sustained-release characteristics of the prodrug become evident. For example, after intravenous administration in horses, TA has a relatively short elimination half-life of about 6.1 hours. In humans, the half-life of TA after intravenous administration is approximately 2.0 hours. nih.gov In contrast, the administration of TAP is designed to prolong the presence of TA in the body, which is a direct result of the slow hydrolysis of the palmitate ester.

The lipophilicity of TAP, conferred by the palmitate side chain, is significantly higher than that of TA. This property influences its distribution and release characteristics, particularly when formulated in lipid-based delivery systems. The intended therapeutic effect of TAP is to provide a stable and prolonged release of TA, thereby reducing the frequency of administration and potentially minimizing the fluctuations in plasma concentrations associated with repeated doses of the parent drug.

Studies on TA in various animal models further contextualize the role of TAP. In rats, the elimination half-life of TA was found to be 142 minutes in embryos after intramuscular administration to pregnant dams. avma.org In rabbits, after intravitreal injection, TA was detectable in the retina/choroid for up to 91 days, showcasing its potential for long-acting local therapy. These findings underscore that the route of administration and the specific formulation heavily influence the pharmacokinetic profile of TA. The development of TAP as a prodrug is a strategy to leverage these properties for systemic, long-term therapeutic effects.

Interactive Table: Comparative Pharmacokinetic Parameters of Triamcinolone Acetonide in Different Preclinical Models (Various Administration Routes)

| Species | Administration Route | Key Pharmacokinetic Parameter | Value |

| Horse | Intravenous | Elimination Half-Life (t½) | 6.1 hours (median) |

| Horse | Intra-articular | Elimination Half-Life (t½) | 23.8 hours (median) |

| Rat | Intramuscular | Plasma Elimination Half-Life (t½) | 86 minutes |

| Human | Intravenous | Elimination Half-Life (t½) | 2.0 hours |

Advanced Formulation Science and Drug Delivery Systems for Triamcinolone Acetonide 21 Palmitate

Rationale for Utilizing Drug Delivery Systems to Enhance Prodrug Performance

The parent compound, Triamcinolone (B434) Acetonide (TA), is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties. tandfonline.comnih.gov However, its clinical application via parenteral routes is hampered by significant limitations, including a short plasma half-life of approximately 2-3 hours and the potential for severe side effects with systemic administration. nih.govresearchgate.net To overcome these challenges, the lipophilic prodrug Triamcinolone Acetonide 21-Palmitate (TAP) was synthesized. nih.gov This chemical modification to a more oil-soluble form serves to improve physicochemical properties, which is advantageous for incorporation into lipid-based delivery systems and for creating extended-release profiles. tandfonline.comnih.gov

The rationale for employing advanced drug delivery systems for a prodrug like TAP is multifaceted. These systems aim to further enhance the therapeutic profile by improving pharmacokinetics, providing sustained and controlled release, and reducing systemic exposure and associated adverse effects. nih.govnih.gov By encapsulating TAP within nanocarriers, it is possible to modify its distribution within the body, prolong its residence time at a target site (such as an articular cavity), and protect the drug from premature degradation. researchgate.netnih.gov Formulations like lipid nanospheres have been specifically investigated to improve pharmacokinetic parameters and alter tissue distribution following intravenous administration, thereby potentially increasing efficacy while minimizing systemic impact. nih.govresearchgate.net

Lipid-Based Nanocarrier Systems

Lipid-based nanocarriers are a cornerstone in the advanced formulation of hydrophobic drugs like this compound. These systems, which include liposomes and lipid nanospheres, leverage biocompatible and biodegradable lipids to encapsulate the drug, enhance its stability, and control its release. nih.govnih.gov Their submicron size allows for intimate contact with biological membranes, facilitating drug transport and targeted delivery. nih.gov

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. nih.gov Their structure makes them versatile carriers for both hydrophilic and lipophilic drugs. nih.govinsidetx.com For a lipophilic prodrug like TAP, the molecule can be efficiently incorporated into the lipid bilayer of the liposome. researchgate.net This encapsulation not only facilitates administration but also serves to retain the drug at the site of action, providing a sustained therapeutic effect. nih.gov

A prevalent and foundational technique for preparing liposomes is the thin-film hydration method, also known as the Bangham method. insidetx.comnih.gov This process involves several key steps:

Dissolution : The lipid components, such as phospholipids (B1166683) and cholesterol, are dissolved in a suitable organic solvent along with the lipophilic drug, this compound. mdpi.com

Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film deposited on the inner wall of a round-bottom flask. nih.govmdpi.com

Hydration : The dried lipid film is hydrated with an aqueous phase (e.g., a buffer solution or saline). insidetx.com This step is often performed at a temperature above the lipid's phase-transition temperature to facilitate the self-assembly of lipids into multilamellar vesicles (MLVs). insidetx.com

Sizing/Downsizing : The resulting heterogeneous MLVs are typically subjected to a downsizing process, such as extrusion through polycarbonate membranes or sonication, to produce smaller, more uniform vesicles, often unilamellar vesicles (LUVs). nih.govresearchgate.net This final step is crucial for achieving a consistent particle size distribution required for pharmaceutical applications. insidetx.com

Encapsulation efficiency (EE) is a critical parameter for a drug delivery system, representing the percentage of the drug that is successfully entrapped within the nanocarrier. nih.gov A primary advantage of converting Triamcinolone Acetonide to its palmitate prodrug is the dramatic improvement in its affinity for the lipid bilayer of liposomes. Research demonstrates that the encapsulation efficiency of this compound in liposomes can be as high as 85%, a stark contrast to the mere 5% efficiency observed for the parent drug, Triamcinolone Acetonide. researchgate.netnih.gov This significant increase is attributed to the enhanced lipophilicity of the prodrug, which favors its partitioning into the lipid phase of the vesicles. researchgate.net Further optimization can be achieved by modifying formulation variables such as the lipid composition and drug-to-lipid ratio. researchgate.net For instance, studies on chitosan-coated liposomes for delivering Triamcinolone Acetonide have reported encapsulation efficiencies reaching up to 90.66%. nih.gov

Encapsulation Efficiency of Triamcinolone Acetonide (TA) vs. This compound (TAP)

| Compound | Encapsulation Efficiency (%) |

|---|---|

| Triamcinolone Acetonide (Parent Drug) | 5% nih.gov |

| This compound (Prodrug) | 85% nih.gov |

For intra-articular therapy, prolonging the residence time of the anti-inflammatory agent within the joint space is essential for a durable therapeutic effect. Liposomal formulations of this compound have been shown to be highly effective in this regard. In a study using a rabbit model of experimentally-induced arthritis, the retention of liposome-encapsulated TAP was evaluated. nih.gov Using radioactive tracers, researchers found that TAP incorporated into liposomes was retained within the articular cavity for a significantly longer period compared to free Triamcinolone Acetonide administered in a solution. nih.gov This prolonged retention of both the liposomal lipids and the encapsulated prodrug directly correlated with a more efficient suppression of arthritis in the animal model. nih.gov The mechanism for this enhanced retention is attributed to the size and structure of the liposomes, which limit their clearance from the synovial space, effectively creating a local drug depot that allows for sustained release of the active compound over time.

Lipid nanospheres (LNs) represent another class of lipid-based carriers used to enhance the performance of TAP. nih.gov These are typically composed of a lipid core, which can be a mixture of solid and liquid lipids (oils), stabilized by surfactants. nih.govresearchgate.net A study focused on developing TAP-loaded lipid nanospheres (TAP-LN) for intravenous administration highlighted their potential to improve pharmacokinetics and alter tissue distribution. nih.gov The TAP-LNs were formulated using soy lecithin (B1663433), soybean oil, and Miglyol 812N as the lipid phase, with poloxamer 188 and glycerol (B35011) in the aqueous phase. nih.govresearchgate.net The preparation involved high-energy methods, including probe sonication followed by microfluidization at 20,000 psi, to achieve a small and uniform particle size. nih.gov

The optimized TAP-LN formulation exhibited a particle size of 106.8 nm and a high entrapment efficiency of 82.35%. nih.govresearchgate.net A pharmacokinetic study in rats demonstrated the superiority of this nanosystem. Compared to TAP-loaded lipid microspheres (TAP-LM), the TAP-LNs exhibited a 4.5-fold higher plasma concentration and a 10-fold greater area under the curve (AUC), indicating significantly increased systemic circulation time. nih.govresearchgate.net This slow clearance was associated with reduced uptake by eliminating organs. nih.gov Notably, while the microsphere formulation (TAP-LM) led to drug accumulation in the spleen and liver, the nanosphere formulation (TAP-LN) showed lower concentrations in the spleen and was not detected in the liver. nih.govresearchgate.net This suggests that the nanosphere formulation helps reduce systemic exposure and premature metabolism, which could enhance the drug's therapeutic window. nih.gov

Pharmacokinetic Parameters of TAP Formulations in Rats

| Formulation | Key Pharmacokinetic Finding |

|---|---|

| TAP-Lipid Nanospheres (TAP-LN) | 4.5-fold higher plasma concentration vs. TAP-LM nih.govresearchgate.net |

| 10-fold higher AUC₀₋t vs. TAP-LM nih.govresearchgate.net | |

| Not detected in the liver, unlike TAP-LM nih.gov | |

| TAP-Lipid Microspheres (TAP-LM) | Higher concentration in the spleen compared to TAP-LN nih.gov |

Emulsions (Submicron Emulsions) for Parenteral Delivery

This compound (TAP) is a lipophilic prodrug of the corticosteroid triamcinolone acetonide (TAA). nih.gov This chemical modification significantly enhances its lipid solubility, making it a suitable candidate for incorporation into lipid-based drug delivery systems such as submicron emulsions for parenteral administration. nih.gov The enhanced lipophilicity of TAP, with a partition coefficient (log P) of 5.79, allows for its efficient loading into the oil phase of an emulsion. nih.gov These formulations are designed to provide sustained release of the active drug, TAA, following in vivo enzymatic hydrolysis of the palmitate ester by plasma and tissue esterases. nih.gov The solubility of TAP is notably higher in medium-chain triglycerides (MCT) compared to long-chain triglycerides like soybean oil, a critical consideration in the selection of the oil phase for the emulsion. nih.gov Specifically, at 25°C, the solubility of TAP in MCT is approximately 19.17 mg/g, nearly double its solubility in soybean oil (9.55 mg/g). nih.gov The addition of a solubilizer like lecithin can further increase the drug's solubility in these oils. nih.gov

Submicron emulsions for parenteral use are complex systems where the globule size distribution is a critical quality attribute. For safety, particularly for intravenous administration, the mean droplet size should be in the submicron range to avoid the risk of embolism. nih.gov The United States Pharmacopeia (USP) chapter <729> provides guidance on globule size distribution in lipid injectable emulsions, specifying that the mean particle diameter should be less than 500 nm. nih.gov

High-pressure homogenization (HPH) is a widely used and scalable technique for producing fine and uniform submicron emulsions suitable for parenteral administration. nih.govnih.gov The process involves forcing a coarse pre-emulsion through a narrow gap at very high pressures, subjecting the fluid to intense shear stress, turbulence, and cavitation, which effectively breaks down large oil droplets into smaller, submicron-sized ones. researchgate.net

The general procedure for preparing a submicron emulsion using HPH involves several key steps:

Phase Preparation: The oil phase is prepared by dissolving the lipophilic drug, this compound, in a suitable oil carrier like medium-chain triglycerides. The aqueous phase typically contains water for injection, a surfactant or emulsifying agent (e.g., lecithin), and potentially a co-surfactant (e.g., Poloxamer 188) and a tonicity-adjusting agent. nih.govnih.gov

Coarse Emulsion Formation: The oil phase is added to the aqueous phase under high shear mixing to form a coarse pre-emulsion. nih.gov

High-Pressure Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer. nih.gov The final globule size is influenced by critical process parameters such as homogenization pressure and the number of homogenization cycles. nih.govnih.gov Increasing the homogenization pressure and the number of passes generally leads to a reduction in the mean droplet size. nih.gov However, an excessive number of cycles or overly high pressure can sometimes lead to droplet coalescence and an increase in the population of large-diameter globules. nih.gov The temperature of the emulsion during homogenization is another critical parameter that must be controlled to prevent drug degradation and ensure emulsion stability. nih.gov

The table below illustrates the effect of homogenization pressure on the mean droplet size and the percentage of fat globules larger than 5 µm (PFAT5) for a model injectable emulsion, demonstrating the principles applicable to TAP emulsion preparation.

Table 1: Effect of High-Pressure Homogenization Parameters on Emulsion Properties

| Homogenization Pressure (bar) | Number of Cycles | Mean Droplet Size (nm) | PFAT5 (%) |

|---|---|---|---|

| 400 | 7 | ~300 | 0.157 |

| 1000 | 7 | Not specified | <0.05 |

Data is illustrative of general principles of HPH. nih.gov

The physicochemical stability of parenteral emulsions is paramount to ensure their safety and efficacy. Instability can manifest as an increase in globule size, creaming, or phase separation ("cracking"). mdpi.com For this compound emulsions, stability is influenced by both the formulation composition and storage conditions.

Key stability considerations include:

Globule Size Distribution: A primary indicator of emulsion stability is the change in globule size over time. An increase in the mean particle diameter or the fraction of large globules (e.g., PFAT5) can indicate instability due to phenomena like Ostwald ripening or coalescence. mdpi.com

pH: The pH of the aqueous phase is critical for the chemical stability of the prodrug. In vitro studies on TAP have shown that its hydrolysis follows pseudo-first-order kinetics and is pH-dependent. The prodrug is most stable in the pH range of 5.0 to 9.0. nih.gov A pH below 5 can favor lipid instability in emulsions using lecithin as an emulsifier. mdpi.com

Zeta Potential: This parameter measures the surface charge of the oil droplets and is an indicator of the electrostatic repulsion between them. A sufficiently high absolute zeta potential value (typically > |25| mV) is generally desired to prevent droplet aggregation and maintain a stable dispersion.

Temperature: Storage temperature can affect both the physical and chemical stability of the emulsion. For instance, some nanoemulsions have shown stability for several months at 4°C, but changes in droplet size, polydispersity index (PDI), and entrapment efficiency were observed at 25°C, eventually leading to creaming. nih.gov

Stability studies for parenteral nutrition admixtures, which are complex emulsion systems, have shown that while they can be physically stable, lipid peroxidation can be a limiting factor for chemical stability. researchgate.net For TAP emulsions, the hydrolysis of the prodrug to the active TAA is an expected process in vivo but needs to be controlled during storage to ensure the intended sustained-release profile. nih.gov

Polymeric Nanoparticles (e.g., PLGA-Based Systems)

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used to fabricate nanoparticles for controlled drug delivery. tbzmed.ac.ir PLGA nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their sustained release over time. tbzmed.ac.ir These systems have been developed for the delivery of triamcinolone acetonide to treat various conditions, including ocular inflammation. researchgate.nettbzmed.ac.ir

The oil-in-water (o/w) single emulsion-solvent evaporation technique is a common method for fabricating PLGA nanoparticles encapsulating lipophilic drugs like triamcinolone acetonide. researchgate.nettbzmed.ac.ir

The process generally involves:

Organic Phase Preparation: Triamcinolone acetonide and PLGA are dissolved in a water-immiscible organic solvent, such as dichloromethane (B109758) (DCM) or acetone. tbzmed.ac.irnih.gov

Emulsification: This organic phase is then added dropwise to an aqueous phase containing a stabilizer, typically a surfactant like polyvinyl alcohol (PVA). The mixture is subjected to high-energy emulsification (e.g., sonication or homogenization) to form a fine oil-in-water emulsion.

Solvent Evaporation: The organic solvent is subsequently removed from the emulsion by evaporation, often under continuous stirring at room temperature or reduced pressure. This causes the PLGA to precipitate and solidify, entrapping the drug within the nanoparticle matrix.

Nanoparticle Recovery: The resulting nanoparticles are collected by centrifugation, washed to remove excess surfactant and non-encapsulated drug, and then lyophilized for long-term storage.

The surface properties of PLGA nanoparticles can be modified to enhance their therapeutic performance. A common strategy is to coat the nanoparticles with chitosan, a natural, biocompatible, and mucoadhesive polysaccharide. researchgate.nettbzmed.ac.ir Mucoadhesion, the adhesion to mucosal surfaces, is desirable for increasing the residence time of the formulation at the site of application, thereby improving drug absorption and bioavailability. researchgate.net

Chitosan is a cationic polymer that can be coated onto the surface of negatively charged PLGA nanoparticles through electrostatic interactions. researchgate.net The successful coating is often confirmed by a change in the surface charge of the nanoparticles from negative to positive, as measured by the zeta potential. tbzmed.ac.ir For example, uncoated PLGA nanoparticles may exhibit a negative zeta potential, while chitosan-coated nanoparticles show a positive zeta potential, with values reported between +26 and +33 mV. tbzmed.ac.ir This positive charge interacts with the negatively charged sialic acid residues in mucin, promoting mucoadhesion. researchgate.net

A key advantage of PLGA-based nanoparticles is their ability to provide controlled and sustained drug release. The in vitro release of triamcinolone acetonide from PLGA nanoparticles is typically studied using a dialysis method in a phosphate-buffered saline (PBS) solution at physiological pH (7.4) and temperature (37°C). nih.gov

The release profile is often biphasic:

Initial Burst Release: An initial rapid release of the drug located on or near the surface of the nanoparticles.

Sustained Release: A subsequent slower, sustained release phase governed by drug diffusion through the polymer matrix and the degradation of the PLGA polymer itself. nih.gov

Studies on triamcinolone acetonide-loaded, chitosan-coated PLGA nanoparticles have demonstrated a controlled release profile, with the drug release reaching a plateau after approximately 27 hours. tbzmed.ac.ir The encapsulation efficiency of these nanoparticles has been reported to be in the range of 55-57%. tbzmed.ac.ir Other research on mPEG-PLGA nanoparticles loaded with triamcinolone acetonide showed an even more extended release, sustaining for more than 45 days in vitro. google.com

Table 2: Characteristics of Triamcinolone Acetonide-Loaded PLGA Nanoparticles

| Nanoparticle System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release Duration |

|---|---|---|---|---|

| Chitosan-Coated PLGA NPs | 334 - 386 | +26 to +33 | 55 - 57 | Plateau at 27 hours |

Data compiled from separate studies. tbzmed.ac.irgoogle.com

Hydrogel-Based Delivery Platforms

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large quantities of water or biological fluids. Their tunable properties make them excellent candidates for creating sophisticated drug delivery systems.

Smart Hydrogels for Stimuli-Responsive Release (e.g., Hydrogen Peroxide-Sensitive)

Smart hydrogels, or stimuli-responsive hydrogels, are designed to undergo physicochemical changes in response to specific external or internal triggers, allowing for on-demand drug release. For triamcinolone acetonide, hydrogel systems have been developed that respond to physical stimuli like temperature and ultrasound. nih.gov For instance, alginate-polyacrylamide tough hydrogel drug delivery systems (TADDS) have demonstrated the ability to control the release of triamcinolone acetonide through stimulation with ultrasound pulses or changes in temperature. nih.gov This responsiveness allows for precise, localized drug delivery that can be activated at desired time points, enhancing therapeutic efficacy while minimizing systemic exposure. nih.gov While hydrogen peroxide-sensitive hydrogels represent a known class of smart hydrogels, current research on triamcinolone acetonide has focused more on physical triggers. nih.gov

Polymer Selection and Network Design for Controlled Release

The choice of polymer and the design of the hydrogel network are critical for controlling the release kinetics of triamcinolone acetonide. A variety of polymers have been utilized to create these delivery systems.

Alginate-Polyacrylamide: Tough adhesive hydrogels composed of alginate and polyacrylamide have been used to create extended-release systems for triamcinolone acetonide. nih.gov These systems can be further modified by incorporating drug-sequestering particles, such as poly(lactic-co-glycolic acid) (PLGA) microparticles or laponite nanoparticles, to further modulate and extend the drug release profile. nih.gov The release from incorporated PLGA particles is governed by diffusion through the polymer matrix, water-mediated transport, and polymer erosion. nih.gov

Gelatin Composites: Monolith/hydrogel composites have been developed using photo-initiated free radical polymerization of multi-methacrylate substituted dodecamine and acrylated gelatin. nih.gov Compared to simple gelatin hydrogels, these composites show a reduced swelling ratio and an enhanced drug-loading capacity, enabling sustained release of triamcinolone acetonide for up to 28 days. nih.gov

Core-Shell Nanoparticles: Polymeric core-shell nanoparticles, while not hydrogels themselves, can be incorporated into hydrogel systems or used as standalone delivery vehicles. One such system consists of a polycaprolactone (B3415563) (PCL) core to encapsulate the drug and a Pluronic® F-68 shell. nih.gov This design aims to control the spatial distribution of the drug in ocular tissues. nih.gov

Physicochemical Characterization of Formulated Systems

Thorough physicochemical characterization is essential to ensure the quality, stability, and performance of any drug delivery system.

Particle Size and Size Distribution (e.g., Zeta Potential, PDI)

Particle size, polydispersity index (PDI), and zeta potential are critical parameters for nanoparticle-based delivery systems. Particle size influences the drug release rate, bioavailability, and cellular uptake, while PDI measures the uniformity of the particle population. Zeta potential indicates the surface charge, which is a key predictor of the stability of a colloidal dispersion against aggregation. researchgate.net

Various formulations of triamcinolone acetonide have been characterized, yielding a range of values depending on the composition and preparation method. For example, solid lipid nanoparticles (SLNs) have been produced with a zeta average size of 683.4 nm and a highly negative zeta potential of -38.0 mV, indicating good stability. nih.govnih.gov Nanostructured lipid carriers (NLCs) have been formulated with particle sizes between 80.5 and 185.8 nm and zeta potentials ranging from -5.91 to -20.83 mV. nih.gov Other systems like lipid liquid crystal nanocarriers have achieved particle sizes under 200 nm with PDI values from 0.202 to 0.355 and zeta potentials between -14.3 and -32.8 mV. nih.govnih.gov Chitosan-coated liposomes have also been developed, showing a mean particle size of 135.46 ± 4.49 nm. researchgate.netnih.gov

Table 1: Physicochemical Properties of Triamcinolone Acetonide Formulations

| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Source(s) |

|---|---|---|---|---|

| Solid Lipid Nanoparticles (SLN) | 683.4 ± 4.6 | -38.0 ± 0.6 | 0.24 ± 0.02 | nih.gov |

| Lipid Liquid Crystal Nanocarriers | < 200 | -14.3 to -32.8 | 0.202 to 0.355 | nih.gov, nih.gov |

| Nanostructured Lipid Carriers (NLC) | 80.5 - 185.8 | -5.91 to -20.83 | Not Specified | nih.gov |

| Transferosomes | 137.5 | Not Specified | Not Specified | rjptonline.org |

| Chitosan-Coated Liposomes (TA-CHL) | 135.46 ± 4.49 | Not Specified | Not Specified | researchgate.net, nih.gov |

| Uncoated Liposomes | 108.48 ± 5.59 | -10.17 ± 1.71 | 0.18 ± 0.04 | researchgate.net |

| Pegylated Lipid Nanocapsules | ~50 | -20 ± 2 and +18 ± 1 | < 0.2 | pharmaexcipients.com |

Entrapment Efficiency

Entrapment efficiency (%EE) is the percentage of the initial drug that is successfully encapsulated within the carrier. High entrapment efficiency is desirable to maximize drug payload and minimize the administration of free, non-encapsulated drug.

Formulations for triamcinolone acetonide have demonstrated a wide range of high entrapment efficiencies. Biodegradable PLGA microspheres prepared by a static mixing technique achieved a very high EE of 98.67%. nih.gov Similarly, transferosomal vesicles reported an EE of 96.87%. rjptonline.org Chitosan-coated liposomes also showed a high EE of 90.66 ± 3.21%, which was an improvement over uncoated liposomes (84.04 ± 3.89%). researchgate.netnih.gov Nanostructured lipid carriers (NLCs) consistently showed EE values greater than 80%, while pegylated lipid nanocapsules had an EE that varied between 68% and 80%. nih.govpharmaexcipients.com

Table 2: Entrapment Efficiency of Triamcinolone Acetonide in Various Delivery Systems

| Formulation Type | Entrapment Efficiency (%EE) | Source(s) |

|---|---|---|

| PLGA Microspheres | 98.67% | nih.gov |

| Transferosomes | 96.87% | rjptonline.org |

| Chitosan-Coated Liposomes (TA-CHL) | 90.66 ± 3.21% | researchgate.net, nih.gov |

| Uncoated Liposomes | 84.04 ± 3.89% | researchgate.net, nih.gov |

| Nanostructured Lipid Carriers (NLC) | > 80% | nih.gov |

| Pegylated Lipid Nanocapsules | 68 - 80% | pharmaexcipients.com |

In Vitro Drug Release Profiles and Mechanisms

In vitro drug release studies are performed to predict the in vivo performance of a delivery system. These studies measure the rate and extent of drug release from the formulation into a release medium over time.

The release profiles for triamcinolone acetonide formulations are highly dependent on the carrier system. Lipid liquid crystal formulations generally released their entire drug content within 48 hours, although the inclusion of hydroxypropyl-beta-cyclodextrin (HPβCD) resulted in a more prolonged release. nih.govnih.gov In contrast, systems designed for very long-term release, such as PLGA microspheres and certain hydrogel composites, exhibit significantly extended release profiles. nih.govnih.gov For instance, TAA-loaded PLGA microspheres released only 20% of the encapsulated drug over 28 days. nih.gov A monolith/hydrogel composite was also shown to provide sustained release for up to 28 days. nih.gov The mechanism of release can also be modeled; for TA-loaded NLCs, the release profile was found to best fit the Higuchi model, which describes drug release from a matrix system. nih.gov

Thermal Analysis (e.g., DSC, TGA) of Formulations

While specific data tables and detailed research findings for this compound are not available in the reviewed literature, the principles of these analyses as they would apply to this compound are outlined below.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis is instrumental in determining the melting point, purity, and polymorphic form of a drug substance. In the context of a formulation, DSC can reveal drug-excipient interactions and the physical state of the drug within the formulation (crystalline or amorphous).

For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. In a study on lipid nanospheres containing what is referred to as Triamcinolone Acetonide Palmitate (TAP), it was noted that the thermal behavior was studied using DSC over a temperature range of 30–300 °C. tandfonline.com However, the specific thermogram and data points were not provided. The melting behavior would be a critical parameter for quality control and stability assessment of the prodrug.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a compound. It can also quantify the presence of volatile components such as water or residual solvents in the sample.

A TGA analysis of this compound would indicate the temperature at which the compound begins to degrade. This information is vital for determining appropriate manufacturing process parameters, such as drying temperature and storage conditions, to prevent degradation of the drug. Studies on the parent compound, Triamcinolone Acetonide, have shown its thermal stability up to high temperatures, a characteristic that would be important to quantify for the 21-palmitate ester to ensure the integrity of the molecule during the formulation process. vdoc.pub

Due to the lack of specific published data, interactive data tables for the thermal analysis of this compound formulations cannot be generated at this time. Further research and publication of pre-formulation studies are required to populate such detailed findings.

Analytical Methodologies for Triamcinolone Acetonide 21 Palmitate and Its Metabolites

Chromatographic Techniques

Chromatography is fundamental to the separation, identification, and quantification of Triamcinolone (B434) Acetonide 21-Palmitate and its related compounds. The choice of technique depends on the required sensitivity, speed, and resolution.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis and purity assessment of Triamcinolone Acetonide. researchgate.netnih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, and precision. nih.gov A typical HPLC setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.net

The mobile phase commonly consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netdergipark.org.tr Detection is typically performed using an ultraviolet (UV) detector set at the maximum absorbance wavelength of the analyte, often around 239-242 nm. researchgate.netdergipark.org.tr HPLC methods have been successfully applied to determine the concentration of triamcinolone acetonide in various pharmaceutical forms, demonstrating good separation from excipients and degradation products. researchgate.net For instance, one validated method showed linearity in the concentration range of 100-2500 ng/mL with a relative standard deviation (RSD) of less than 3%, indicating high precision. researchgate.net

Table 1: Examples of HPLC Method Parameters for Triamcinolone Acetonide Analysis

| Parameter | Method 1 researchgate.net | Method 2 dergipark.org.tr | Method 3 researchgate.net |

|---|---|---|---|

| Column | Reversed-phase C18 (250mm x 4.6mm, 5 µm) | Not specified | C18 |

| Mobile Phase | Methanol/Water (45:55 v/v) | Water/Methanol (28:72 v/v) | Acetonitrile/Water (50:50) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Isocratic |

| Detection (UV) | 239 nm | 242 nm | 240 nm |

| Linear Range | 100-2500 ng/mL | 0.1-50 µg/mL | 4.0-28.0 µg/mL |

| Retention Time | Not specified | 3.52 min | < 5 minutes |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. A study investigating the excretion of Triamcinolone Acetonide and its metabolite employed a Waters Acquity UPLC System with a BEH C18 column (1.7 µm particle size). mdpi.com This system allowed for the separation of analytes in under 11 minutes using a gradient mobile phase of 0.1% formic acid in water and acetonitrile. mdpi.com The enhanced resolving power of UPLC is particularly advantageous for complex biological samples and for simultaneously determining a parent compound and its metabolites. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification

For highly sensitive and specific detection, HPLC or UPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the unambiguous identification and quantification of Triamcinolone Acetonide 21-Palmitate and its metabolites, even at very low concentrations. mdpi.comsemanticscholar.org A UPLC-MS/MS method was successfully developed for the simultaneous determination of Triamcinolone Acetonide Palmitate and its active metabolite, Triamcinolone Acetonide, in beagle dog plasma, demonstrating its utility in long-term pharmacokinetic studies. semanticscholar.org

In metabolic studies, LC-MS/MS is crucial for identifying biotransformation products. sigmaaldrich.com Research has shown that after administration, Triamcinolone Acetonide is metabolized, with 6β-hydroxy triamcinolone acetonide being a key metabolite found in urine. mdpi.com LC-MS/MS analysis confirmed the presence of both the parent compound and this metabolite, with detected concentrations in one study ranging from 0.1 to 1.5 ng/mL for Triamcinolone Acetonide and 0.1 to 7.8 ng/mL for 6β-hydroxy triamcinolone acetonide. mdpi.com

Table 2: Detected Urine Concentrations of Triamcinolone Acetonide and its Metabolite via LC-MS/MS mdpi.com

| Compound | Concentration Range (Multi-Dose Application) |

|---|---|

| Triamcinolone Acetonide | 0.1 ng/mL - 1.5 ng/mL |

| 6β-hydroxy triamcinolone acetonide | 0.1 ng/mL - 7.8 ng/mL |

Spectroscopic Techniques

Spectroscopic methods are used to analyze compounds based on their interaction with electromagnetic radiation. They are essential for both quantitative analysis and structural elucidation.

UV-Visible Spectroscopy for Concentration Determination and Chromophore Analysis

UV-Visible Spectroscopy is a straightforward and accessible method for quantifying Triamcinolone Acetonide in solutions. The technique relies on the principle that the molecule contains a chromophore—a part of the molecule that absorbs light—which absorbs strongly in the UV region. The wavelength of maximum absorbance (λmax) for Triamcinolone Acetonide is consistently reported to be around 239-242 nm. researchgate.netdergipark.org.trunesp.br

According to Beer's Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship allows for the creation of a standard curve to determine the concentration of unknown samples. Validated methods have demonstrated linearity across specific concentration ranges, such as 2-24 µg/mL and 10-40 µg/mL. unesp.brnih.gov To enhance selectivity and avoid interference from matrix components, a colorimetric reaction using agents like blue tetrazolium can be employed, shifting the absorbance maximum to the visible spectrum (e.g., 525 nm). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for the structural confirmation of Triamcinolone Acetonide. This technique measures the absorption of infrared radiation by the molecule's chemical bonds, causing them to vibrate. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that can confirm the identity and structural integrity of the compound.

FTIR is particularly useful in pre-formulation studies to assess the chemical compatibility of the drug with excipients. nih.gov For example, in studies involving hot-melt extrusion, FTIR was used to evaluate potential interactions between Triamcinolone Acetonide, polymers, and plasticizers. nih.gov The appearance of new absorption bands in the FTIR spectrum, such as those observed at 1758 and 1802 cm⁻¹, can indicate minor chemical reactions or degradation, such as anhydride (B1165640) formation, providing critical information for developing stable formulations. nih.gov

Method Validation Parameters for Analytical Assays

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The validation of analytical methods for this compound ensures the quality, reliability, and consistency of results. Key parameters for this validation are established by international guidelines.

A cornerstone of analytical method validation is the assessment of linearity, accuracy, precision, specificity, and the limits of detection and quantitation. These parameters collectively ensure that the method is reliable for the intended analytical application.

A highly sensitive and reproducible Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of this compound and its active metabolite, Triamcinolone Acetonide, in biological matrices. nih.gov This method has demonstrated satisfactory specificity, sensitivity, precision, and accuracy for its application in pharmacokinetic studies. nih.gov

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For this compound, the UPLC-MS/MS method has shown a linear response over a concentration range of 1-1,000 ng/mL. nih.gov The linearity for its metabolite, Triamcinolone Acetonide, was established in the range of 0.5-500 ng/mL. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For the UPLC-MS/MS method, the accuracy for both this compound and Triamcinolone Acetonide was found to be within the range of -8.4% to 6.8%. nih.gov The mean recoveries for both analytes and the internal standard were between 86.7% and 104.7%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The intra- and inter-day precision for the analysis of this compound and its metabolite ranged from 3.2% to 18.7%. nih.gov